

physical and chemical properties of Deslanoside

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Compound of Interest

Compound Name: Deslanoside

Cat. No.: B1670294

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Deslanoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of **Deslanoside**, a cardiac glycoside derived from *Digitalis lanata*. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and summarizing key quantitative data to support research and development efforts.

Core Physical and Chemical Properties

Deslanoside is a crystalline solid, and its fundamental properties are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis.

Property	Value	Source(s)
Molecular Formula	C ₄₇ H ₇₄ O ₁₉	[1]
Molecular Weight	943.1 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	220-235°C	[2]
Specific Optical Rotation	+7° to +9°	[2]
pKa (Strongest Acidic)	7.15	[2]
UV Absorbance (λmax)	220 nm	[3]
Storage Conditions	Store at -20°C, protect from light.	[4]

Solubility Profile

The solubility of **Deslanoside** in various solvents is a critical factor for its application in both in vitro and in vivo studies.

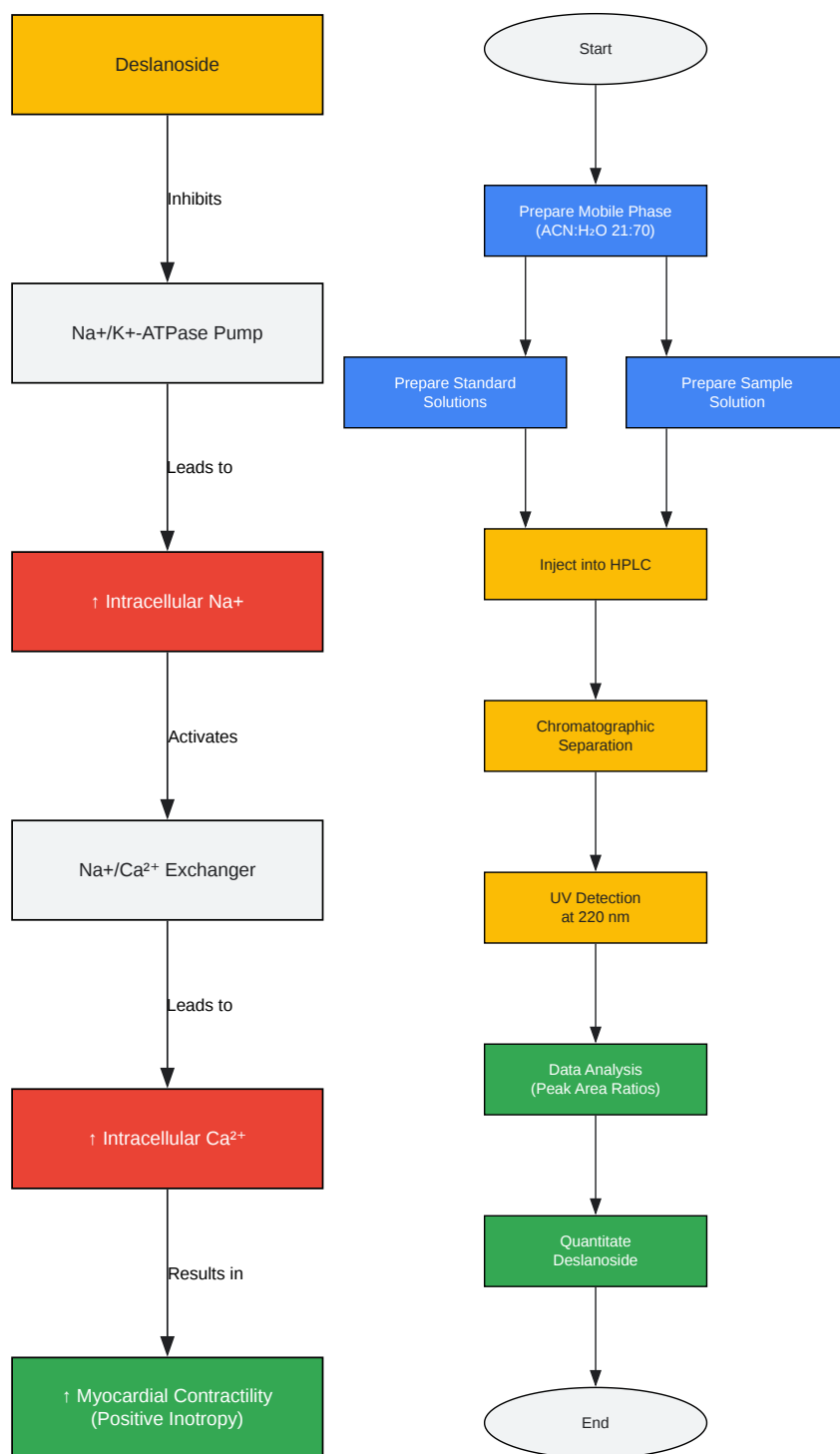
Solvent	Solubility	Source(s)
Water	Practically insoluble (0.468 mg/mL)	[1][2]
Methanol	Slightly soluble	[2]
Ethanol	Very slightly soluble	[2]
Chloroform	Practically insoluble	[2]
DMSO	~1 mg/mL	[3]
DMSO:PBS (pH 7.2) (1:6)	~0.14 mg/ml	[3]

Pharmacological Properties

Deslanoside is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias.[1] Its therapeutic effects are a direct result of its molecular mechanism of action.

Mechanism of Action

The primary mechanism of action of **Deslanoside** is the inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes.[1][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, promotes an increase in intracellular calcium levels via the sodium-calcium exchanger.[5] The increased intracellular calcium enhances the contractility of cardiac muscle, an effect known as positive inotropy.[1][5]



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